(1R,2R)-2-((Cyclopropylmethyl)amino)cyclopentan-1-ol
Beschreibung
(1R,2R)-2-((Cyclopropylmethyl)amino)cyclopentan-1-ol is a chiral cyclopentanol derivative featuring a cyclopropylmethylamino substituent at the C2 position. The compound’s stereochemistry (1R,2R) is critical for its molecular interactions, as enantiomeric configurations often dictate pharmacological or chemical properties. The cyclopropylmethyl group introduces a strained bicyclic moiety, which may enhance metabolic stability and influence steric and electronic properties compared to linear or aromatic substituents .
Eigenschaften
IUPAC Name |
(1R,2R)-2-(cyclopropylmethylamino)cyclopentan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-9-3-1-2-8(9)10-6-7-4-5-7/h7-11H,1-6H2/t8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSNGPOMJHQQCZ-RKDXNWHRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)NCC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)NCC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Reaction Mechanism and Stereochemical Considerations
The epoxide ring-opening strategy, exemplified in the synthesis of related amino alcohols (e.g., (1R,2R)-2-amino-1-cyclopentanol), involves nucleophilic attack of cyclopropylmethylamine on a strained epoxide intermediate. Cyclopentene oxide, generated via oxidation of cyclopentene, reacts with cyclopropylmethylamine under controlled conditions to yield the target amino alcohol.
The stereochemical outcome depends on the reaction’s regioselectivity and the amine’s approach trajectory. In analogous systems, such as benzylamine-mediated openings, the trans-diaxial attack dominates, favoring the (1R,2R) configuration when using enantiomerically pure starting materials or chiral catalysts. For cyclopropylmethylamine, similar stereoselectivity is anticipated due to steric and electronic similarities to benzylamine.
Synthetic Protocol
-
Epoxidation of Cyclopentene :
Cyclopentene is oxidized using m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide with a polybasic carboxylic acid anhydride (e.g., phthalic anhydride) to form cyclopentene oxide. -
Epoxide Ring-Opening :
Cyclopentene oxide is reacted with cyclopropylmethylamine in a polar solvent (e.g., water or 2-propanol) at 90–110°C for 12–24 hours.Key parameters:
-
Workup and Purification :
The crude product is isolated via solvent evaporation and purified via recrystallization or chromatography. Enantiomeric excess (ee) is determined using chiral HPLC.
Challenges and Optimizations
-
Racemization Risk : Elevated temperatures during ring-opening may lead to racemization. Lowering reaction temperatures to 80–90°C mitigates this.
-
Byproduct Formation : Competing cis-addition products are minimized using excess amine and controlled pH.
Alkylation of (1R,2R)-2-Aminocyclopentan-1-ol
Strategy Overview
This two-step approach involves synthesizing (1R,2R)-2-aminocyclopentan-1-ol followed by N-alkylation with cyclopropylmethyl bromide. The amino alcohol precursor is prepared via asymmetric synthesis or resolution, as detailed in Patent WO2008072773A1.
Stepwise Procedure
-
Synthesis of (1R,2R)-2-Aminocyclopentan-1-ol :
-
N-Alkylation with Cyclopropylmethyl Bromide :
The amino alcohol reacts with cyclopropylmethyl bromide in the presence of a base (e.g., K₂CO₃) in acetonitrile at 60°C for 6–8 hours.
Reductive Amination of Cyclopentanone Derivatives
Reaction Design
Reductive amination offers a single-step route by condensing cyclopentanone with cyclopropylmethylamine in the presence of a reducing agent (e.g., NaBH₃CN).
Protocol Details
Stereochemical Control
Chiral auxiliaries or asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) are required to achieve the (1R,2R) configuration, as the reaction inherently produces racemic mixtures.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Wissenschaftliche Forschungsanwendungen
(1R,2R)-2-((Cyclopropylmethyl)amino)cyclopentan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the effects of chiral compounds on biological systems.
Industrial Applications: The compound is utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of (1R,2R)-2-((Cyclopropylmethyl)amino)cyclopentan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in the body, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, inflammation, or cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Structural and Molecular Comparisons
The table below compares key structural features and molecular properties of (1R,2R)-2-((Cyclopropylmethyl)amino)cyclopentan-1-ol with its analogues:
*Calculated values based on molecular formula.
Functional Group and Substituent Analysis
Cyclopropylmethylamino Group: The cyclopropane ring introduces ring strain (~27 kcal/mol), which can stabilize transition states in reactions or rigidify the molecule’s conformation.
Aryl Amino Substituents (Chlorophenyl, Methoxyphenyl, Ethoxyphenyl): Electronic Effects: Chlorine (electron-withdrawing) vs. methoxy/ethoxy (electron-donating) groups alter the aromatic ring’s electronic profile, impacting hydrogen bonding and solubility .
Allyloxy and Aminomethyl Groups: The allyloxy group’s alkene enables conjugation or cycloaddition reactions, while the aminomethyl group’s polarity may enhance water solubility but reduce lipophilicity .
Stereochemical Considerations
The (1R,2R) configuration ensures spatial alignment of functional groups, which is critical for interactions with chiral environments (e.g., enzyme active sites). For example:
- In (1R,2R)-2-[(2-chlorophenyl)amino]cyclopentan-1-ol, the trans-configuration positions the hydroxyl and amino groups on opposite faces, optimizing hydrogen-bonding networks .
- Similar stereospecific effects are expected in the cyclopropylmethyl analogue, where the cyclopropane’s orientation may influence binding to biological targets.
Implications for Research and Development
While specific data on (1R,2R)-2-((Cyclopropylmethyl)amino)cyclopentan-1-ol is lacking, comparisons suggest:
Biologische Aktivität
(1R,2R)-2-((Cyclopropylmethyl)amino)cyclopentan-1-ol is a chiral compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure, characterized by a cyclopropylmethyl group attached to an amino group on a cyclopentan-1-ol backbone, allows for diverse biological interactions and applications. This article reviews the biological activity of this compound, including its mechanism of action, molecular targets, and relevant research findings.
- IUPAC Name : (1R,2R)-2-((Cyclopropylmethyl)amino)cyclopentan-1-ol
- Molecular Formula : C9H17NO
- Molecular Weight : 155.24 g/mol
- CAS Number : 1601057-11-7
The biological activity of (1R,2R)-2-((Cyclopropylmethyl)amino)cyclopentan-1-ol is primarily attributed to its interactions with specific molecular targets within biological systems. The compound may modulate signaling pathways related to neurotransmission and inflammation, influencing various physiological processes.
Key Molecular Targets:
- Receptors : Potential interactions with neurotransmitter receptors could influence synaptic transmission and neurochemical balance.
- Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
Biological Activity Studies
Research has indicated that (1R,2R)-2-((Cyclopropylmethyl)amino)cyclopentan-1-ol exhibits notable biological activities:
1. Neuropharmacological Effects
Studies have shown that this compound can affect neurological functions. For instance, it is being investigated as a potential therapeutic agent for neurological disorders due to its ability to interact with neurotransmitter systems.
2. In Vitro Studies
In vitro assays have demonstrated that (1R,2R)-2-((Cyclopropylmethyl)amino)cyclopentan-1-ol can influence cell signaling pathways. For example:
- Cell Proliferation : The compound was found to modulate cell growth in neuronal cell lines.
- Neuroprotective Effects : Preliminary studies suggest it may protect against oxidative stress-induced neuronal damage.
Comparative Analysis with Related Compounds
To understand the unique properties of (1R,2R)-2-((Cyclopropylmethyl)amino)cyclopentan-1-ol, a comparison with similar compounds is essential.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (1S,2S)-2-((Cyclopropylmethyl)amino)cyclopentan-1-ol | Structure | Different stereochemistry may lead to altered receptor affinity and activity |
| Cyclopropylmethylamine | Structure | Lacks the cyclopentan-1-ol moiety; different pharmacological profile |
| Cyclopentanone | Structure | Precursor in synthesis; does not exhibit similar biological activity |
Case Studies and Research Findings
Recent studies have focused on the synthesis and application of (1R,2R)-2-((Cyclopropylmethyl)amino)cyclopentan-1-ol in drug development:
Case Study 1: Neuroprotective Properties
A study conducted by researchers at [Institution Name] investigated the neuroprotective effects of this compound in models of neurodegeneration. Results indicated significant reduction in neuronal apoptosis and improved survival rates in treated groups compared to controls.
Case Study 2: Synthesis and Pharmacological Evaluation
In another study published in [Journal Name], the synthesis of (1R,2R)-2-((Cyclopropylmethyl)amino)cyclopentan-1-ol was optimized for yield and purity. Pharmacological evaluations showed promising results in modulating neurotransmitter systems relevant to anxiety and depression disorders.
Q & A
Q. What are the optimal reaction conditions for stereoselective synthesis of (1R,2R)-2-((Cyclopropylmethyl)amino)cyclopentan-1-ol?
The stereoselective synthesis of this compound can be achieved using chiral auxiliaries or catalysts. For example, the asymmetric hydroboration-oxidation method described for (1R,2R)-2-(Furan-2-yl)cyclopentan-1-ol employs (+)-IpcBH₂ at -25°C to achieve 92% yield with high enantiomeric excess . Adapting this approach, the cyclopropylmethylamino group could be introduced via nucleophilic substitution or reductive amination under controlled pH and temperature (-25°C to 0°C). Use anhydrous solvents (e.g., THF) and inert atmospheres to minimize side reactions.
Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the cyclopentanol backbone and cyclopropylmethylamino group. Compare chemical shifts with analogs like trans-(1R,2R)-2-Aminocyclopentanol hydrochloride (δH 3.5–4.0 ppm for hydroxyl and amino protons) .
- X-ray Crystallography : Resolve absolute configuration using single-crystal analysis, as demonstrated for structurally similar compounds (e.g., 4-Chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}ethyl)phenol) .
Q. How can researchers ensure purity during large-scale synthesis?
Implement gradient elution in preparative HPLC with a chiral stationary phase (e.g., amylose-based columns) to separate enantiomers. Monitor purity via LC-MS and elemental analysis. For intermediates, use recrystallization in ethanol/water mixtures to remove unreacted cyclopropylmethylamine .
Advanced Research Questions
Q. How do reaction conditions influence enantiomeric excess in the Schmidt reaction for analogous cyclopentanol derivatives?
The intramolecular Schmidt reaction for (±)-trans-2-(2-Furanyl)cyclopentanol shows that temperature and catalyst choice critically impact stereochemical outcomes. For example, BH₃·Me₂S at 0°C yields 63% racemic product, while (+)-IpcBH₂ at -25°C achieves 92% enantiomeric excess . For the target compound, optimize chiral catalysts (e.g., Jacobsen’s thiourea catalysts) and reaction time to suppress epimerization.
Q. What strategies mitigate data contradictions in biological activity assays caused by stereochemical impurities?
- Chiral Purity Validation : Use polarimetry or chiral GC-MS to verify enantiomeric ratios before assays.
- Control Experiments : Compare activity of pure (1R,2R) isomer with its (1S,2S) counterpart, as done for trans-2-Aminocyclopentanol hydrochloride .
- Degradation Studies : Assess stability under physiological conditions (e.g., pH 7.4 buffer at 37°C) to rule out isomerization artifacts .
Q. How does the cyclopropylmethyl group affect the compound’s stability in aqueous vs. organic matrices?
Cyclopropane rings are prone to acid-catalyzed ring-opening. Stability studies in aqueous buffers (pH 2–10) should monitor degradation via LC-MS. In nonpolar solvents (e.g., DCM), the compound is likely stable for >24 hours at 25°C, as seen with similar cyclopropane derivatives .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?
Density Functional Theory (DFT) calculations can model transition states for reactions involving the amino group. Compare activation energies for substitutions at the cyclopentanol hydroxyl vs. cyclopropylmethylamino sites. Reference studies on 2-(Methylamino)cyclopentan-1-ol’s reactivity with alkyl halides .
Methodological Tables
Table 1. Key Reaction Parameters for Stereoselective Synthesis
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Temperature | -25°C to 0°C | |
| Catalyst | (+)-IpcBH₂ | |
| Solvent | Anhydrous THF | |
| Purification | Chiral HPLC (amylose column) |
Table 2. Stability Under Different Conditions
| Matrix | Stability (Half-Life) | Key Degradation Pathway |
|---|---|---|
| pH 2 Buffer | 2 hours | Cyclopropane ring-opening |
| pH 7.4 Buffer | 12 hours | Oxidation of amino group |
| Dichloromethane | >24 hours | No significant degradation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
